molecular formula C15H11ClN2O B2808314 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 477858-99-4

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2808314
CAS No.: 477858-99-4
M. Wt: 270.72
InChI Key: MZUXGPWNSZFCJQ-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a 2-chlorophenyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to stimulate the post-synaptic neuron, resulting in overstimulation of the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory . The overstimulation caused by the accumulation of acetylcholine can lead to symptoms such as muscle weakness, paralysis, and even respiratory failure .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches systemic circulation, would be influenced by factors such as its formulation, route of administration, and the individual’s physiological state .

Result of Action

The result of the compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of effects, from muscle twitching and weakness to respiratory failure in severe cases .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can affect the compound’s stability .

Safety and Hazards

This involves understanding the toxicity, environmental impact, and safety measures associated with handling and disposing of the compound .

Future Directions

Future directions could involve potential applications, modifications to improve its properties or reduce its side effects, and areas of research that need further exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the condensation of 2-chlorobenzaldehyde with phenylhydrazine, followed by cyclization to form the pyrazolone ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-3-methyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-5-one

Uniqueness

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-14-9-5-4-8-12(14)13-10-17-18(15(13)19)11-6-2-1-3-7-11/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUXGPWNSZFCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324508
Record name 4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477858-99-4
Record name 4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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